5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Overview
Description
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C12H26OSi. It is a derivative of 5-Hexen-1-ol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its reactivity and the protective nature of the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of 5-Hexen-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
5-Hexen-1-ol+TBDMSCl+Base→5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces the parent alcohol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of biochemical pathways where protected alcohols are required.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as a protected alcohol. The TBDMS group protects the hydroxyl group from unwanted reactions during synthetic procedures. The compound can be deprotected under specific conditions to release the free alcohol, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
5-Hexen-1-ol: The parent compound without the TBDMS protection.
4-Penten-1-ol: A similar compound with a different alkene position.
1,1-Dimethyl-5-hexen-1-ol: A compound with a similar structure but different functional groups.
Uniqueness
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of the TBDMS protective group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
849208-79-3 |
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Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxyhex-5-en-1-ol |
InChI |
InChI=1S/C12H26O2Si/c1-7-11(9-8-10-13)14-15(5,6)12(2,3)4/h7,11,13H,1,8-10H2,2-6H3 |
InChI Key |
VUDMISPKEBRHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCCO)C=C |
Origin of Product |
United States |
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